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molecular formula C9H17NO B1661903 1-(Azocan-1-yl)ethan-1-one CAS No. 99875-26-0

1-(Azocan-1-yl)ethan-1-one

Cat. No. B1661903
M. Wt: 155.24 g/mol
InChI Key: TZFKYUXRORVYQV-UHFFFAOYSA-N
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Patent
US05523299

Procedure details

To a stirred solution of heptamethyleneimine (5.56 ml; 44 mmol) and triethylamine (6.13 ml; 44 mmol) in tetrahydrofuran (20 ml) under nitrogen at 0° C. was added dropwise a solution of acetyl chloride (3.13 ml; 44 retool) in tetrahydrofuran (20 ml). The reaction mixture was then warmed to room temperature and stirred for 1 hr. The resulting solid was filtered off and washed thoroughly with ether. The filtrate was evaporated in vacuo to give an orange oil. Distillation in vacuo gave the title compound (D9).
[Compound]
Name
heptamethyleneimine
Quantity
5.56 mL
Type
reactant
Reaction Step One
Quantity
6.13 mL
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].C(Cl)(=[O:10])C.O1C[CH2:15][CH2:14][CH2:13]1>>[C:1]([N:3]1[CH2:6][CH2:7][CH2:15][CH2:14][CH2:13][CH2:5][CH2:4]1)(=[O:10])[CH3:2]

Inputs

Step One
Name
heptamethyleneimine
Quantity
5.56 mL
Type
reactant
Smiles
Name
Quantity
6.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.13 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed thoroughly with ether
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange oil
DISTILLATION
Type
DISTILLATION
Details
Distillation in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N1CCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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